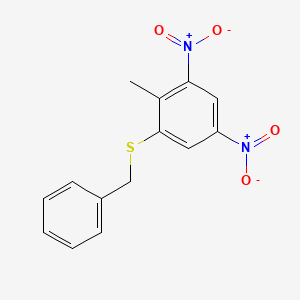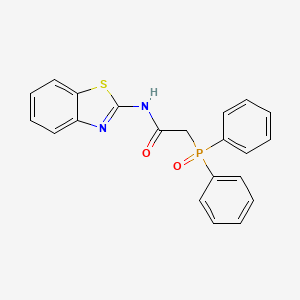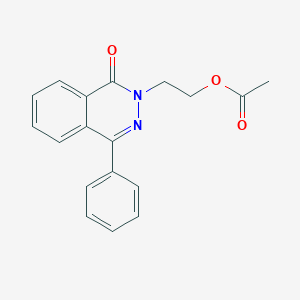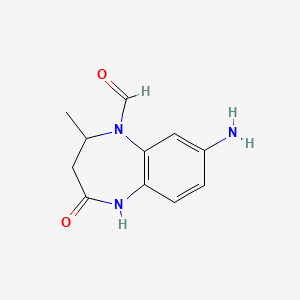![molecular formula C18H23N3O2S B11521444 2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11521444.png)
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclohexylimino group, and a 3-methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with a thiazolidinone derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(cyclohexylimino)-5-methyl-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 2-[(5R)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3,5-dichlorophenyl)acetamide
Uniqueness
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-(2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H23N3O2S/c1-12-6-5-9-14(10-12)19-16(22)11-15-17(23)21-18(24-15)20-13-7-3-2-4-8-13/h5-6,9-10,13,15H,2-4,7-8,11H2,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
NKGLBDMKNKWKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC(=NC3CCCCC3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(3-chloro-4-fluorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11521367.png)
![3-amino-4-(2-chlorophenyl)-2-[(4-chlorophenyl)carbonyl]-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11521368.png)
![ethyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11521370.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11521376.png)
![4-amino-N'-[(methylcarbamoyl)oxy]-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11521388.png)


![ethyl 5-(acetyloxy)-6-bromo-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11521422.png)

![methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11521438.png)
![(2E)-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B11521449.png)
![N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11521450.png)

![ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B11521455.png)
